molecular formula C16H23N3O B12265566 N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine

N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine

Cat. No.: B12265566
M. Wt: 273.37 g/mol
InChI Key: YJIUXDDADZLETB-UHFFFAOYSA-N
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Description

N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine is a chemical compound with a unique structure that combines a cyclobutanecarbonyl group, a piperidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the cyclobutanecarbonyl group and the piperidinyl group. These groups are then combined with the pyridinyl group through a series of chemical reactions.

    Preparation of Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be synthesized through the reaction of cyclobutanone with a suitable reagent, such as a Grignard reagent, to form the corresponding alcohol. This alcohol is then oxidized to form the cyclobutanecarbonyl group.

    Preparation of Piperidinyl Group: The piperidinyl group can be synthesized through the reaction of piperidine with a suitable reagent, such as an alkyl halide, to form the corresponding piperidinyl derivative.

    Combination with Pyridinyl Group: The cyclobutanecarbonyl group and the piperidinyl group are then combined with the pyridinyl group through a series of chemical reactions, such as nucleophilic substitution or condensation reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is of interest in the development of new drugs due to its unique structure and potential biological activity.

    Drug Discovery: The compound can be used as a lead compound in drug discovery programs to identify new therapeutic agents.

    Biological Research: The compound can be used in biological research to study its effects on various biological systems and pathways.

    Industrial Applications: The compound can be used in various industrial applications, such as the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-2-amine can be compared with other similar compounds, such as:

    N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-3-amine: This compound has a similar structure but differs in the position of the pyridinyl group.

    N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-4-amine: This compound also has a similar structure but differs in the position of the pyridinyl group.

    N-(1-cyclobutanecarbonylpiperidin-4-yl)-N-methylpyridin-5-amine: This compound has a similar structure but differs in the position of the pyridinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which may confer unique biological activity and properties.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

cyclobutyl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C16H23N3O/c1-18(15-7-2-3-10-17-15)14-8-11-19(12-9-14)16(20)13-5-4-6-13/h2-3,7,10,13-14H,4-6,8-9,11-12H2,1H3

InChI Key

YJIUXDDADZLETB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCC2)C3=CC=CC=N3

Origin of Product

United States

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